3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride
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Overview
Description
3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is a heterocyclic organic compound. It is characterized by a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of thionyl chloride for chloromethylation .
Industrial Production Methods
For industrial production, the process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Thionyl Chloride: Used for chloromethylation.
Potassium Permanganate: Used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)pyridine hydrochloride
- 3-(Hydroxymethyl)pyridine
Uniqueness
3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties compared to simpler pyridine derivatives .
Properties
Molecular Formula |
C9H10Cl2N2 |
---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
3-(chloromethyl)-1-methylpyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-12-6-7(5-10)8-3-2-4-11-9(8)12;/h2-4,6H,5H2,1H3;1H |
InChI Key |
PNZUXFUVOWYISB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CCl.Cl |
Origin of Product |
United States |
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